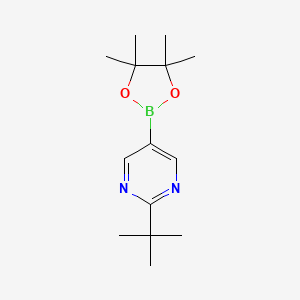amine hydrochloride](/img/structure/B13457756.png)
[(2-Bromo-6-chlorophenyl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-6-chlorophenyl)methylamine hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methylamine group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chlorophenyl)methylamine hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, usually a phenyl derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions, respectively.
Methylation: The intermediate compound is then subjected to methylation using methylamine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2-Bromo-6-chlorophenyl)methylamine hydrochloride may involve large-scale bromination and chlorination processes, followed by methylation using automated reactors. The hydrochloride salt is then crystallized and purified to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-6-chlorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-6-chlorophenyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Bromo-6-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various biomolecules. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
(2-Bromo-6-chlorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
[(2-Bromo-6-chlorophenyl)methanol]: This compound has a hydroxyl group instead of a methylamine group, leading to different reactivity and applications.
[(2-Bromo-6-chlorophenyl)ethyl]amine: The presence of an ethyl group instead of a methyl group can affect the compound’s properties and uses.
[(2-Bromo-6-chlorophenyl)methyl]amine: The absence of the hydrochloride salt form can influence its solubility and stability.
Each of these compounds has unique properties and applications, making (2-Bromo-6-chlorophenyl)methylamine hydrochloride distinct in its own right.
Eigenschaften
Molekularformel |
C8H10BrCl2N |
|---|---|
Molekulargewicht |
270.98 g/mol |
IUPAC-Name |
1-(2-bromo-6-chlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
InChI-Schlüssel |
VUVSOVPZPOBUJO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=CC=C1Br)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)

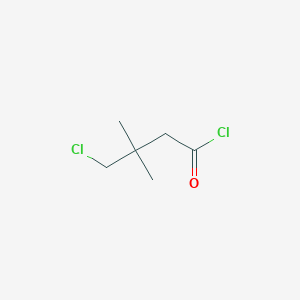
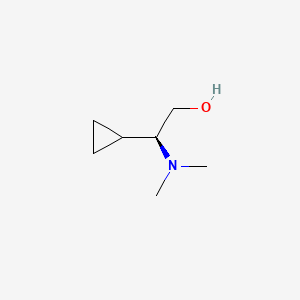
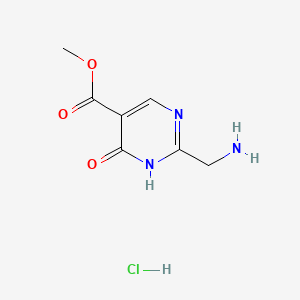

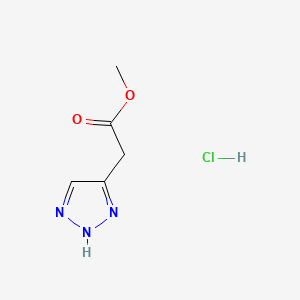
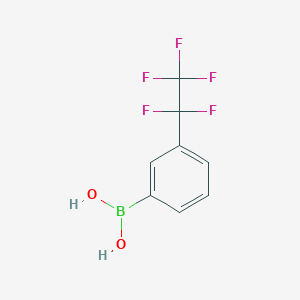
![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
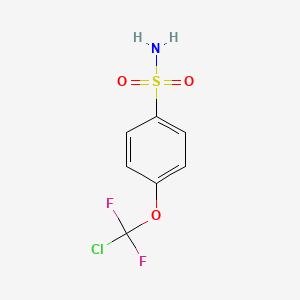
![Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-](/img/structure/B13457744.png)


